molecular formula C15H19NO3 B13709400 4-Hydroxy-4-vinyl-piperidine-1-carboxylic acid benzyl ester

4-Hydroxy-4-vinyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13709400
M. Wt: 261.32 g/mol
InChI Key: ITTXZJWADRUXBF-UHFFFAOYSA-N
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Description

Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-vinylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The vinyl group can be reduced to form an ethyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

    Oxidation: The major product is Benzyl 4-oxo-4-vinylpiperidine-1-carboxylate.

    Reduction: The major product is Benzyl 4-hydroxy-4-ethylpiperidine-1-carboxylate.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic conversion to release the active drug. The molecular targets and pathways involved vary depending on the specific drug being synthesized. For example, P2Y12 antagonists target the P2Y12 receptor on platelets, inhibiting their activation and aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyl and vinyl groups on the piperidine ring, as well as the benzyl carboxylate moiety

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h2-7,18H,1,8-12H2

InChI Key

ITTXZJWADRUXBF-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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